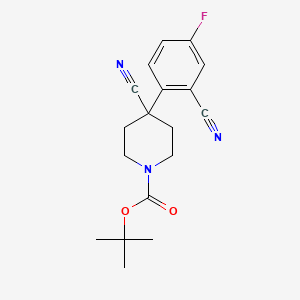

1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine

Description

1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano group at the 4-position, and a disubstituted phenyl ring (4-fluoro-2-cyanophenyl) at the same position.

Key Characteristics (inferred from analogs):

- Molecular Formula: Likely C₁₈H₁₉F₂N₃O₂ (based on substituent atomic composition).

- Molecular Weight: Estimated ~365–370 g/mol (comparable to analogs like 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine, MW 354.37 ).

- Functional Groups: Boc group: Enhances solubility and stability during synthesis. Cyano group: Modulates electronic properties and serves as a hydrogen-bond acceptor. Fluorine and cyano substituents on the phenyl ring: Influence lipophilicity, metabolic stability, and binding interactions.

Applications: Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science, leveraging their piperidine core for bioactive molecule development .

Properties

CAS No. |

256951-83-4 |

|---|---|

Molecular Formula |

C18H20FN3O2 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

tert-butyl 4-cyano-4-(2-cyano-4-fluorophenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H20FN3O2/c1-17(2,3)24-16(23)22-8-6-18(12-21,7-9-22)15-5-4-14(19)10-13(15)11-20/h4-5,10H,6-9H2,1-3H3 |

InChI Key |

LGBMYCZSVJBHAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Cyano and Fluoro Groups: The cyano and fluoro groups can be introduced through nucleophilic substitution reactions using reagents like cyanide salts and fluorinating agents.

Protection with Boc Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the cyano or fluoro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Cyanide salts, fluorinating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May be used in the development of bioactive compounds or as a probe in biochemical studies.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key analogs of 1-Boc-4-cyano-4-aryl-piperidine derivatives, highlighting substituent variations and their physicochemical impacts:

Key Trends and Insights

Electron-donating groups (e.g., OCH₃) decrease logP, improving aqueous solubility .

Impact on Stability :

- Halogenated derivatives (e.g., 2,4-Cl₂, 2-CF₃) exhibit enhanced thermal and oxidative stability due to strong C-X bonds .

- Bulky substituents (e.g., cyclopropylmethoxy) reduce conformational flexibility, favoring specific binding conformations .

Pharmacological Relevance: Fluorine substituents (e.g., 4-fluoro-2-cyanophenyl) are common in CNS drugs due to their ability to cross the blood-brain barrier . Cyano groups mimic carbonyl functionalities, enabling hydrogen-bond interactions with biological targets .

Synthetic Utility :

- Boc-protected derivatives are preferred intermediates in multi-step syntheses, as the Boc group is easily removed under acidic conditions .

Biological Activity

1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H18F2N4O2

- Molecular Weight : 329.4 g/mol

- Structure : The compound features a piperidine ring substituted with a cyano group and a fluorinated phenyl moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- U-937 (leukemia)

The compound exhibited cytotoxic effects with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and HCT-116 cell lines, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.12 | Doxorubicin |

| HCT-116 | 1.54 | Doxorubicin |

| U-937 | 0.78 | Doxorubicin |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays demonstrated that the compound triggers apoptotic pathways in a dose-dependent manner, leading to increased caspase activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

The minimal inhibitory concentration (MIC) values for these bacteria were found to be within the range of 0.0039 to 0.025 mg/mL, indicating significant antibacterial potential .

| Bacterial Strain | MIC Value (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:

- A study reported that modifications in the piperidine ring significantly influenced the biological activity, suggesting that electron-withdrawing groups enhance potency .

- Another research highlighted that compounds with similar structures exhibited higher selectivity and activity against specific cancer cell lines, reinforcing the need for further exploration into structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.